molecular formula C7H13N2P B14569557 1-(Diethylphosphanyl)-1H-pyrazole CAS No. 61324-17-2

1-(Diethylphosphanyl)-1H-pyrazole

Cat. No.: B14569557
CAS No.: 61324-17-2
M. Wt: 156.17 g/mol
InChI Key: RUMMCYQSGHAJHJ-UHFFFAOYSA-N
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Description

1-(Diethylphosphanyl)-1H-pyrazole is a chemical compound that belongs to the class of organophosphorus compounds It features a pyrazole ring substituted with a diethylphosphanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylphosphanyl)-1H-pyrazole typically involves the reaction of pyrazole with diethylphosphine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine. Common solvents used in this synthesis include tetrahydrofuran (THF) or dichloromethane (DCM). The reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the phosphanyl-pyrazole bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive phosphine reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethylphosphanyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Coordination: Metal salts like palladium chloride or platinum chloride are often used in coordination reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted pyrazoles.

    Coordination: Metal-phosphanyl-pyrazole complexes.

Scientific Research Applications

1-(Diethylphosphanyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of transition metal complexes, which can serve as catalysts in various organic reactions.

    Biology: The compound’s coordination complexes are studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(Diethylphosphanyl)-1H-pyrazole largely depends on its role in coordination chemistry. As a ligand, it can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. The molecular targets and pathways involved include:

    Metal Centers: The phosphanyl group coordinates to metal ions, forming stable complexes.

    Catalytic Pathways: These complexes can participate in catalytic cycles, such as hydrogenation, cross-coupling, and polymerization reactions.

Comparison with Similar Compounds

    1-(Diphenylphosphanyl)-1H-pyrazole: Similar structure but with phenyl groups instead of ethyl groups.

    1-(Dimethylphosphanyl)-1H-pyrazole: Similar structure but with methyl groups instead of ethyl groups.

    1-(Diethylphosphanyl)-2H-pyrazole: Similar structure but with the phosphanyl group on a different nitrogen atom in the pyrazole ring.

Uniqueness: 1-(Diethylphosphanyl)-1H-pyrazole is unique due to the specific electronic and steric properties imparted by the diethylphosphanyl group. These properties influence its reactivity and coordination behavior, making it distinct from its analogs with different substituents.

Properties

CAS No.

61324-17-2

Molecular Formula

C7H13N2P

Molecular Weight

156.17 g/mol

IUPAC Name

diethyl(pyrazol-1-yl)phosphane

InChI

InChI=1S/C7H13N2P/c1-3-10(4-2)9-7-5-6-8-9/h5-7H,3-4H2,1-2H3

InChI Key

RUMMCYQSGHAJHJ-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)N1C=CC=N1

Origin of Product

United States

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